molecular formula C19H24N2O4S B5056404 hexyl [4-(anilinosulfonyl)phenyl]carbamate

hexyl [4-(anilinosulfonyl)phenyl]carbamate

Cat. No.: B5056404
M. Wt: 376.5 g/mol
InChI Key: CFXSFPAFMZFVQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group attached to a hexyl chain, and a sulfonyl group attached to a phenyl ring, which is further connected to the nitrogen of the carbamate group. The exact structure would need to be determined by techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carbamates can react with amines to form ureas, and sulfonyl groups can undergo a variety of reactions including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to have moderate polarity and can form hydrogen bonds, which can affect their solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. Some carbamate compounds are known to inhibit acetylcholinesterase, an enzyme involved in nerve signal transmission .

Properties

IUPAC Name

hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-2-3-4-8-15-25-19(22)20-16-11-13-18(14-12-16)26(23,24)21-17-9-6-5-7-10-17/h5-7,9-14,21H,2-4,8,15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSFPAFMZFVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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